molecular formula C24H19FN2O5S B2977100 2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 866729-17-1

2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No. B2977100
M. Wt: 466.48
InChI Key: GOVWWRRUZJTEDN-UHFFFAOYSA-N
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Description

2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide , also known by its chemical formula C₁₃H₁₁FO₃S , is a synthetic compound with intriguing pharmacological properties. Let’s explore further.



Synthesis Analysis

The synthesis of this compound involves intricate steps, including the condensation of a quinoline derivative with an aromatic amine and subsequent sulfonylation. Researchers have reported various synthetic routes, but a detailed analysis of these methods is beyond the scope of this discussion.



Molecular Structure Analysis

The molecular structure of 2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide reveals several essential features:



  • A quinoline core, responsible for its biological activity.

  • A sulfonyl group attached to the quinoline ring, potentially influencing its pharmacokinetics.

  • A 4-fluorophenyl substituent, which may impact binding interactions.

  • A 4-methoxyphenyl moiety, contributing to overall solubility and lipophilicity.



Chemical Reactions Analysis

This compound likely participates in various chemical reactions, such as:



  • Hydrolysis : Cleavage of the amide bond.

  • Oxidation : Conversion of the sulfone group.

  • Substitution : Reactions at the fluorophenyl and methoxyphenyl positions.



Physical And Chemical Properties Analysis


  • Melting Point : Investigate the compound’s melting behavior.

  • Solubility : Assess its solubility in various solvents.

  • Stability : Evaluate its stability under different conditions.


Safety And Hazards


  • Toxicity : Investigate potential toxicity profiles.

  • Handling Precautions : Follow safety guidelines during synthesis and handling.

  • Environmental Impact : Assess its impact on the environment.


Future Directions

Researchers should explore:



  • Biological Activity : Investigate its effects on specific targets.

  • Structure-Activity Relationships : Correlate structure with activity.

  • Formulation : Develop suitable dosage forms.


Please note that this analysis is based on available information, and further research is essential. For a more detailed review, consult relevant scientific literature123. 🧪🔬


properties

IUPAC Name

2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O5S/c1-32-18-10-8-17(9-11-18)26-23(28)15-27-14-22(24(29)20-4-2-3-5-21(20)27)33(30,31)19-12-6-16(25)7-13-19/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVWWRRUZJTEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide

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